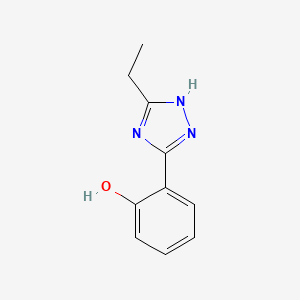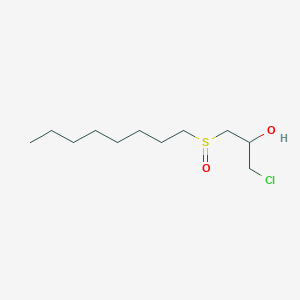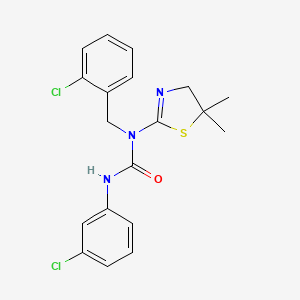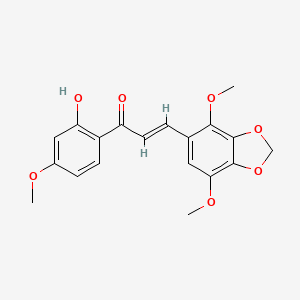![molecular formula C21H24N2O7S B11469990 2-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11469990.png)
2-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONYL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONYL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Benzenesulfonyl Group: This step involves sulfonylation reactions, where a sulfonyl chloride reacts with an aromatic compound.
Attachment of the Trimethoxyphenyl Group: This can be achieved through substitution reactions where the trimethoxyphenyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONYL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonyl group are key functional groups that enable binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Benzenesulfonyl Compounds: Other sulfonyl-containing compounds such as benzenesulfonamide.
Trimethoxyphenyl Compounds: Compounds like trimethoxybenzene.
Uniqueness
What sets 2-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONYL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE apart is its combination of these functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H24N2O7S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H24N2O7S/c1-28-17-11-14(12-18(29-2)21(17)30-3)22-19(24)13-31(26,27)16-8-6-15(7-9-16)23-10-4-5-20(23)25/h6-9,11-12H,4-5,10,13H2,1-3H3,(H,22,24) |
InChI Key |
QUGJYGWSTBPCER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11469910.png)


![3-(4-Methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11469916.png)
![N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11469922.png)
![1-[(4-chlorophenyl)sulfonyl]-N-{2-[(3-methylphenyl)carbamoyl]phenyl}prolinamide](/img/structure/B11469942.png)
![Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11469952.png)
![Benzoic acid, 4-[[(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino]-, methyl ester](/img/structure/B11469959.png)

![5-Oxo-3-phenyl-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469967.png)
![7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11469975.png)
![7-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11469983.png)
![5,8-Dimethoxy-4-methyl-2-[(3-pyridylmethyl)sulfanyl]quinoline](/img/structure/B11469997.png)

